Sodium (E)-1-cyanoprop-1-en-2-olate
Description
Sodium (E)-1-cyanoprop-1-en-2-olate is a sodium salt of a conjugated enolate bearing a cyano group. Such compounds are typically utilized in organic synthesis, particularly in nucleophilic addition reactions or as intermediates in polymerization processes. The (E)-configuration of the double bond likely influences its stability and interaction with electrophiles. Further discussion will focus on comparisons with structurally related sodium salts to infer its properties and applications.
Properties
IUPAC Name |
sodium;(E)-1-cyanoprop-1-en-2-olate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NO.Na/c1-4(6)2-3-5;/h2,6H,1H3;/q;+1/p-1/b4-2+; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTTZGNRERNUKCK-VEELZWTKSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC#N)[O-].[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C#N)/[O-].[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4NNaO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
105.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium (E)-1-cyanoprop-1-en-2-olate typically involves the reaction of a suitable precursor with sodium hydroxide or sodium ethoxide. One common method is the condensation of an aldehyde with a nitrile in the presence of a base, followed by the addition of sodium ions to form the desired compound.
Industrial Production Methods: Industrial production of this compound often involves large-scale organic synthesis techniques. The process generally includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to optimize the formation of the (E)-isomer and to minimize by-products.
Chemical Reactions Analysis
Types of Reactions: Sodium (E)-1-cyanoprop-1-en-2-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanopropenolate moiety is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Typical conditions involve the use of strong nucleophiles like alkoxides or amines under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines.
Scientific Research Applications
Sodium (E)-1-cyanoprop-1-en-2-olate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds and other complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: this compound is used in the production of specialty chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism of action of Sodium (E)-1-cyanoprop-1-en-2-olate involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in reactions that form new carbon-carbon or carbon-heteroatom bonds. Its reactivity is influenced by the presence of the cyanide and enolate groups, which can stabilize transition states and intermediates in chemical reactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares Sodium (E)-1-cyanoprop-1-en-2-olate with analogous sodium salts, focusing on functional groups, reactivity, applications, and safety profiles. Key compounds include Sodium Chloroacetate, Sodium 2-methylprop-2-ene-1-sulphonate, and Sodium 1-Heptanesulfonate.
Table 1: Comparative Analysis of Sodium Salts
Structural and Reactivity Comparisons
- Functional Groups: The cyano group in this compound is strongly electron-withdrawing, enhancing the electrophilicity of the adjacent double bond. This contrasts with Sodium Chloroacetate’s chloro group, which also withdraws electrons but less effectively than CN . Sodium 2-methylprop-2-ene-1-sulphonate contains a sulfonate group (–SO₃⁻), which is highly polar and imparts water solubility, unlike the less polar cyano-enolate .
- Reactivity: The enolate structure of this compound facilitates nucleophilic attacks, making it useful in aldol-like condensations. In contrast, Sodium Chloroacetate participates in SN2 substitutions due to its labile chlorine atom . Sodium 2-methylprop-2-ene-1-sulphonate’s vinyl sulfonate group is reactive in free-radical polymerization, similar to RAFT agents described in .
Application Differences
- Polymerization: While RAFT polymerization () typically employs dithioesters or trithiocarbonates, this compound’s conjugated enolate might act as a chain-transfer agent, offering control over molecular weight distribution. This contrasts with Sodium 1-Heptanesulfonate, which is used as an ion-pairing reagent rather than a polymerization mediator .
- Solubility and Stability: Sulfonates (e.g., Sodium 2-methylprop-2-ene-1-sulphonate) exhibit high water solubility due to their ionic –SO₃⁻ groups, whereas the cyano-enolate’s solubility would depend on solvent polarity. Stability may also differ: sulfonates are generally stable, while enolates can be sensitive to moisture .
Research Findings and Inferences
Reactivity in Synthesis: The cyano-enolate’s dual functionality (nucleophilic enolate + electrophilic CN) may enable unique reactivity, such as tandem addition-cyclization reactions, unlike sulfonates or chloroacetates.
Toxicity Concerns :
- While Sodium 2-methylprop-2-ene-1-sulphonate is safe, the target compound’s cyanide moiety may require toxicity testing analogous to Sodium Chloroacetate’s hazard profile .
Biological Activity
Sodium (E)-1-cyanoprop-1-en-2-olate is a compound of significant interest in chemical and biological research due to its unique structural features and potential applications. This article delves into the biological activity of this compound, examining its interactions with various biomolecules, its mechanisms of action, and relevant case studies.
This compound is synthesized through various methods, typically involving the reaction of suitable precursors with sodium hydroxide or sodium ethoxide. One common synthetic route includes the condensation of an aldehyde with a nitrile in the presence of a base, followed by sodium ion addition to yield the desired compound. The compound's structure features a cyanide group and an enolate, which contribute to its reactivity and biological activity.
Biological Activity Overview
The biological activity of this compound has been explored in several studies, highlighting its potential as an enzyme inhibitor and its interactions with various biological targets. Notably, the compound has been investigated for its effects on bacterial growth and cellular viability.
The mechanism by which this compound exerts its biological effects is primarily through nucleophilic reactions. The presence of the cyanide and enolate groups allows the compound to stabilize transition states during biochemical reactions, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds. This reactivity is essential for its potential applications in drug development and organic synthesis.
Antimicrobial Activity
Research has demonstrated that this compound exhibits selective antimicrobial activity. In one study, compounds derived from this structure were tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives inhibited the growth of S. aureus at concentrations as low as 8 μM while showing minimal effect on E. coli, which reflects the selective cytotoxicity of these compounds .
Cytotoxicity Studies
Further investigations into the cytotoxic effects of this compound revealed that some derivatives caused significant cell death in human cancer cell lines without adversely affecting normal cells. This selective toxicity is crucial for developing targeted therapies that minimize side effects associated with conventional treatments .
Comparative Analysis
To better understand the unique properties of this compound, it is helpful to compare it with similar compounds. The following table summarizes key differences in biological activity among related compounds:
| Compound Name | Antibacterial Activity | Cytotoxicity in Cancer Cells | Mechanism of Action |
|---|---|---|---|
| This compound | Yes | Selective | Nucleophilic reactions |
| Sodium (E)-2-cyano-3-methylbut-2-en-1-olate | Limited | Non-selective | General cytotoxicity |
| Sodium (E)-3-cyano-2-butenoate | Yes | Moderate | Enzyme inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
